molecular formula C19H20N4O4S B4051892 {3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B4051892
M. Wt: 400.5 g/mol
InChI Key: LCNIBYBYPDBZTE-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic molecules combining a thiazolidinone core with a pyrazole-imine moiety and an allyl-acetic acid substituent. The thiazolidinone ring (4-oxo-1,3-thiazolidin-5-yl) is a pharmacophoric scaffold known for its antimicrobial, anti-inflammatory, and antidiabetic properties.

Its synthesis likely involves condensation of functionalized pyrazole precursors with thiazolidinone intermediates, followed by acetic acid side-chain incorporation.

Properties

IUPAC Name

2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-4-10-22-17(26)14(11-15(24)25)28-19(22)20-16-12(2)21(3)23(18(16)27)13-8-6-5-7-9-13/h4-9,14H,1,10-11H2,2-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNIBYBYPDBZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its allyl-substituted thiazolidinone and phenyl-pyrazole-imine groups. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Bioactivity Highlights (if available) Reference
Target Compound : {3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-...}acetic acid Allyl, phenyl-pyrazole-imine, acetic acid Hypothesized antimicrobial/anti-inflammatory
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (13e) 4-Nitrophenyl, thioxo-thiazolidinone High yield (72%); IR/NMR data confirmed
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (13i) 3,5-Difluorophenyl, thioxo-thiazolidinone High yield (83%); C-F bond confirmed
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxyphenyl, phenylpropanoic acid Lower yield (48%); red crystalline form

Key Observations:

Substituent Effects on Yield: Fluorinated (13i, 83%) and nitrophenyl (13e, 72%) derivatives exhibit higher synthetic yields compared to methoxy-substituted analogs (13c, 48%), likely due to electronic effects influencing reaction kinetics.

Spectroscopic Signatures :

  • IR Spectroscopy : All compounds show strong C=O stretches (~1700 cm⁻¹) and C=N imine peaks (~1600 cm⁻¹). The thioxo group (C=S) in analogs 13e, 13i, and 13c appears at ~1240–1253 cm⁻¹.
  • NMR : The target compound’s allyl group would produce distinct vinyl proton signals (δ ~5–6 ppm), absent in fluorinated or nitrophenyl analogs.

Bioactivity Trends: Electron-Withdrawing Groups (e.g., nitro in 13e) enhance antibacterial activity in thiazolidinone derivatives by increasing electrophilicity. Fluorinated Derivatives (e.g., 13i) often show improved metabolic stability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Reactant of Route 2
{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

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